molecular formula C19H17BrN4O2 B2950790 1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171510-63-6

1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2950790
CAS No.: 1171510-63-6
M. Wt: 413.275
InChI Key: XVQMWAKJOCKHRD-UHFFFAOYSA-N
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Description

This compound features a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 4-bromo-3-methylphenyl group at position 1 and a 3,5-dimethylphenyl group at position 5. The bromo and methyl substituents on the aromatic rings likely influence electronic and steric properties, while the dione moiety contributes to hydrogen-bonding capabilities.

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c1-10-6-11(2)8-14(7-10)23-18(25)16-17(19(23)26)24(22-21-16)13-4-5-15(20)12(3)9-13/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQMWAKJOCKHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=C(C=C4)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrrolo[3,4-d][1,2,3]triazole core structure, followed by the introduction of the bromine and methyl groups through electrophilic substitution reactions. The reaction conditions usually require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromine and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

A. Triazole-Thione vs. Pyrrolo-Triazole-Dione

  • Compound () : 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • Key Differences : Replaces the dione with a thione (C=S, IR: 1212 cm⁻¹) and lacks the fused pyrrolo ring.
    • Impact : The thione group may reduce hydrogen-bonding capacity compared to the dione’s carbonyl groups (C=O, expected IR: ~1700 cm⁻¹). The benzoxazole moiety introduces additional rigidity .

B. Pyrrolo-Triazole-Dione Derivatives ()

  • Compound : 5-(3,4-Difluorophenyl)-1-(4-methoxybenzyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
    • Key Similarities : Shares the pyrrolo-triazole-dione core.
    • Substituent Effects : Difluorophenyl (electron-withdrawing) and methoxybenzyl (electron-donating) groups contrast with the target’s bromo-methylphenyl and dimethylphenyl groups. Halogen size (Br vs. F) affects steric bulk and polarizability .
Halogenated Aromatic Substituents

A. Bromophenyl vs. Chlorophenyl ()

  • Compounds 4 and 5 : Isostructural chloro/bromo derivatives of a thiazole-pyrazole-triazole system.
    • Key Findings : Bromine’s larger atomic radius (1.85 Å vs. Cl: 1.75 Å) increases steric hindrance and alters intermolecular interactions (e.g., halogen bonding). Bromo derivatives often exhibit enhanced bioactivity due to improved lipophilicity .

B. Bromophenyl in Pyrazoline-Indole Systems ()

  • Compound : 3-(4-Bromophenyl)-5-(6,6-dimethylindol-2-yl)-4,5-dihydropyrazole-1-carbothioamide
    • Comparison : The bromophenyl group here is linked to a pyrazoline ring. NMR data (δ 6.97–8.01 ppm for aromatic protons) suggest similar electronic environments to the target’s aryl substituents .
Methyl-Substituted Aromatic Rings

A. 3,5-Dimethylphenyl vs. Tolyl Groups ()

  • Compounds 6e and 6f : 3-Nitro-5-(p-tolyl/m-tolyl)-pyrrolo[2,3-b]pyridines
    • NMR Trends : Methyl groups on aryl rings deshield adjacent protons (e.g., p-tolyl CH3 at δ 2.38 ppm). Similar effects are expected for the target’s 3,5-dimethylphenyl group .

B. Steric and Electronic Effects

  • Methyl groups enhance lipophilicity and may hinder rotational freedom.
Spectral Data Comparison
Property Target Compound (Inferred) (Triazole-Thione) (Pyrrolo-Triazole-Dione)
IR C=O/C=S ~1700 cm⁻¹ (dione) 1212 cm⁻¹ (C=S) ~1700 cm⁻¹ (dione)
NMR Aromatic Protons δ 6.5–8.0 ppm (aryl-H) δ 6.10–8.01 ppm (aryl-H) δ 7.10–8.45 ppm (aryl-H)
Halogen IR ~550 cm⁻¹ (C-Br) 533 cm⁻¹ (C-Br) N/A (difluorophenyl)

Biological Activity

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement of bromine and methyl groups attached to a pyrrolo-triazole core. The molecular formula is C17H16BrN3O2C_{17}H_{16}BrN_3O_2 with a molecular weight of approximately 368.23 g/mol. The presence of the bromine atom contributes to its unique reactivity and biological properties.

Physical Properties

PropertyValue
Molecular FormulaC17H16BrN3O2
Molecular Weight368.23 g/mol
Melting PointNot specified
SolubilityNot specified

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exhibit significant anticancer activity. For example:

  • Case Study 1 : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
  • Case Study 2 : A study involving animal models showed that treatment with this compound resulted in tumor regression and reduced metastasis in xenograft models.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Research Findings : It has been tested against a range of bacteria and fungi. Results indicated a notable inhibitory effect on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential as an antimicrobial agent.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes:

  • Enzyme Targeting : Preliminary studies suggest that it may act as an inhibitor for enzymes involved in cancer metabolism and cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets:

  • Target Interaction : It may bind to specific receptors or enzymes that play critical roles in cell signaling pathways associated with cancer progression and microbial resistance.

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